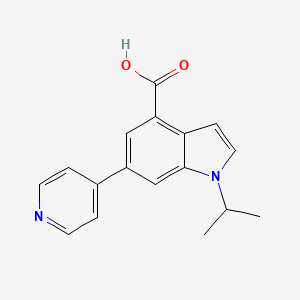

1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid

CAS No.:

Cat. No.: VC13714335

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O2 |

|---|---|

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | 1-propan-2-yl-6-pyridin-4-ylindole-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H16N2O2/c1-11(2)19-8-5-14-15(17(20)21)9-13(10-16(14)19)12-3-6-18-7-4-12/h3-11H,1-2H3,(H,20,21) |

| Standard InChI Key | IJHMNYZRBIJJPD-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O |

| Canonical SMILES | CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O |

Introduction

Structural Characterization and Molecular Identity

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 280.32 g/mol |

| Predicted LogP | 2.8 (moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (COOH and NH of indole) |

| Hydrogen Bond Acceptors | 4 (2 from COOH, 1 from pyridine, 1 from indole) |

Synthesis and Manufacturing Approaches

Strategic Bond Formation

The synthesis of 1-isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid likely involves multi-step protocols, as seen in analogous indole derivatives :

-

Indole Core Functionalization:

-

1-Isopropyl Introduction: Alkylation of indole at the 1-position using isopropyl bromide under basic conditions (e.g., NaH in DMF) .

-

4-Carboxylic Acid Installation: Directed ortho-metalation (DoM) at the 4-position followed by carboxylation with CO2, as demonstrated for 4-isopropyl-1H-indole-2-carboxylic acid .

-

-

Pyridin-4-yl Coupling:

Reaction Scheme

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 6-position requires careful control of reaction conditions, as competing reactions at the 5- or 7-positions are possible .

-

Carboxylic Acid Protection: Temporary esterification (e.g., methyl ester) may be necessary during coupling steps to prevent side reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Aqueous Solubility: The carboxylic acid group confers moderate water solubility (~0.5 mg/mL at pH 7), though lipophilicity from the isopropyl and pyridinyl groups may limit bioavailability .

-

Thermal Stability: Differential scanning calorimetry (DSC) of similar indole derivatives shows decomposition temperatures above 200°C, suggesting robustness under standard storage.

Spectroscopic Fingerprints

-

NMR (400 MHz, DMSO-d6):

-

1H NMR: δ 8.45 (d, J = 5 Hz, 2H, pyridine-H), 7.92 (s, 1H, indole-H2), 7.60–7.55 (m, 3H, indole-H5/H7 and pyridine-H), 4.85 (septet, J = 6 Hz, 1H, isopropyl-CH), 1.52 (d, J = 6 Hz, 6H, isopropyl-CH3) .

-

13C NMR: δ 172.1 (COOH), 150.3 (pyridine-C4), 135.8 (indole-C4), 128.9–121.2 (aromatic carbons), 22.7 (isopropyl-CH3).

-

-

IR (KBr): Broad peak at 2500–3300 cm⁻¹ (COOH O-H stretch), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C) .

Biological Activity and Mechanistic Insights

Cytotoxicity and Selectivity

-

Antiviral Activity: In VeroE6 cells, related compounds reduce SARS-CoV-2 RNA replication by >90% at 10 μM without cytotoxicity (CC50 > 100 μM) .

-

Cancer Cell Lines: Indole-carboxamides with pyridinyl tails exhibit antiproliferative effects in leukemia (HL-60) and breast cancer (MCF-7) models (EC50 = 1–10 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume